REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]1[C:13]([O:15]CC)=[O:14])[CH3:2].[OH-].[Na+]>C(O)C.O>[CH2:1]([N:3]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]1[C:13]([OH:15])=[O:14])[CH3:2] |f:1.2|
|
Name
|
ethyl 2-ethyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
|
Quantity
|
0.283 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C2=CC=CC=C2C1=O)C(=O)OCC
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 20° C. for 1.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for a further 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the ethanol
|
Type
|
ADDITION
|
Details
|
the aqueous residue was diluted with water (40 ml)
|
Type
|
WASH
|
Details
|
washed with diethyl ether (25 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (4×25 ml)
|
Type
|
FILTRATION
|
Details
|
filtered through a hydrophobic frit
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(C2=CC=CC=C2C1=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.255 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |